2-(4-Aminophenyl)oxazole, hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

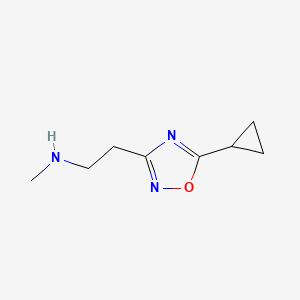

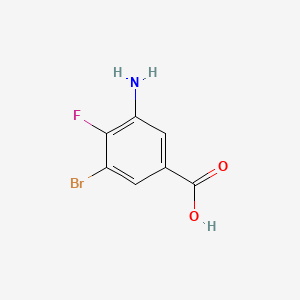

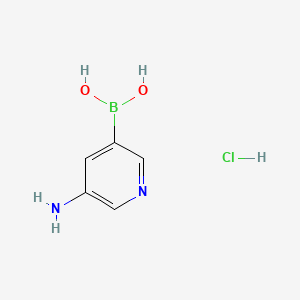

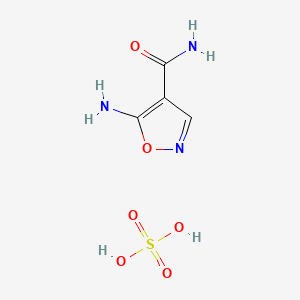

2-(4-Aminophenyl)oxazole hydrochloride, also known as 4-(1,3-oxazol-2-yl)aniline hydrochloride, is a chemical compound with the CAS Number: 1351659-13-6 . It has a molecular weight of 196.64 .

Synthesis Analysis

The synthesis of oxazoles, such as 2-(4-Aminophenyl)oxazole, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazole synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis

The molecular formula of 2-(4-Aminophenyl)oxazole hydrochloride is C9H9ClN2O . The InChI key is ZFMGWSWHVWXLPN-UHFFFAOYSA-N .Chemical Reactions Analysis

Oxazoles play a major role in many important chemical reactions, both as intermediates and as final products . They have been used in the synthesis of a variety of ligands for metal catalysts, as well as precursors or vehicles to reach many types of functionalized compounds .Physical And Chemical Properties Analysis

2-(4-Aminophenyl)oxazole hydrochloride has a molecular weight of 196.634. It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. The presence of hetero atoms or groupings imparts preferential specificities in their biological responses . Oxazoles and its derivatives are a part of a number of medicinal compounds .

- Antimicrobial activity : Oxazole derivatives have been found to exhibit antimicrobial activity .

- Anticancer activity : Some oxazole derivatives have shown potential as anticancer agents .

- Antitubercular activity : Oxazole derivatives have been used in the treatment of tuberculosis .

- Anti-inflammatory activity : Oxazole derivatives have been found to have anti-inflammatory properties .

- Antidiabetic activity : Some oxazole derivatives have been used in the treatment of diabetes .

- Antiobesity activity : Oxazole derivatives have been used in the treatment of obesity .

-

Fischer Oxazole Synthesis : The Fischer oxazole synthesis is a chemical synthesis of an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid . This method was discovered by Emil Fischer in 1896 . The Fischer oxazole synthesis has also been useful in the synthesis of 2- (4-Bromophenyl)5-phenyloxazole starting with benzaldehyde cyanohydrin and 4-bromobenzaldehyde .

-

Metalation of Oxazoles : Metalation of oxazoles, including synthesis of oxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions are discussed and summarized .

-

Fischer Oxazole Synthesis : The Fischer oxazole synthesis is a chemical synthesis of an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid . This method was discovered by Emil Fischer in 1896 . The Fischer oxazole synthesis has also been useful in the synthesis of 2- (4-Bromophenyl)5-phenyloxazole starting with benzaldehyde cyanohydrin and 4-bromobenzaldehyde .

-

Metalation of Oxazoles : Metalation of oxazoles, including synthesis of oxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions are discussed and summarized .

Zukünftige Richtungen

Oxazoles have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has vastly increased . This suggests a promising future direction for the study and application of 2-(4-Aminophenyl)oxazole hydrochloride.

Eigenschaften

IUPAC Name |

4-(1,3-oxazol-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMGWSWHVWXLPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)oxazole, hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)